Product packaging for 3-(2-Hydroxy-5-isopropylphenyl)pyrazole(Cat. No.:CAS No. 288844-45-1)

3-(2-Hydroxy-5-isopropylphenyl)pyrazole

Cat. No.: B12571379
CAS No.: 288844-45-1
M. Wt: 202.25 g/mol
InChI Key: JXIUNXJQIOGCAV-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-5-isopropylphenyl)pyrazole is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O B12571379 3-(2-Hydroxy-5-isopropylphenyl)pyrazole CAS No. 288844-45-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

288844-45-1

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-propan-2-yl-2-(1H-pyrazol-5-yl)phenol

InChI

InChI=1S/C12H14N2O/c1-8(2)9-3-4-12(15)10(7-9)11-5-6-13-14-11/h3-8,15H,1-2H3,(H,13,14)

InChI Key

JXIUNXJQIOGCAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)C2=CC=NN2

Origin of Product

United States

Synthetic Methodologies and Strategies

Conventional Synthetic Approaches

Conventional methods for pyrazole (B372694) synthesis have long been the foundation for creating these heterocyclic structures. These approaches typically involve the stepwise construction of the pyrazole ring from acyclic precursors.

The most classical and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov This approach is a direct and efficient way to form the pyrazole ring. nih.gov For the synthesis of 3-(2-Hydroxy-5-isopropylphenyl)pyrazole, the key precursor would be a substituted 1,3-diketone, specifically 1-(2-hydroxy-5-isopropylphenyl)butane-1,3-dione.

The reaction proceeds via the initial attack of one nitrogen atom of the hydrazine on a carbonyl group of the diketone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. When an unsymmetrical diketone is used, as in this case, the reaction can potentially yield two regioisomers. nih.gov The reaction of a β-diketone with hydrazine derivatives can lead to two isomeric products. nih.gov

The general mechanism for the Knorr synthesis is outlined below:

Initial Condensation: Hydrazine reacts with one of the carbonyl groups of the 1,3-diketone to form a hydrazone intermediate.

Cyclization: The remaining free amino group of the hydrazine attacks the second carbonyl group, leading to a non-aromatic five-membered ring.

Dehydration: Elimination of a water molecule results in the formation of the stable, aromatic pyrazole ring.

Research has shown that the choice of solvent and catalyst can significantly influence the reaction's outcome and regioselectivity. nih.gov

Multi-component reactions (MCRs) have gained prominence as a powerful tool in organic synthesis due to their efficiency, atom economy, and operational simplicity. rsc.org These reactions allow for the construction of complex molecules like this compound in a single step from three or more starting materials. rsc.orgbeilstein-journals.org

A typical MCR for pyrazole synthesis might involve the reaction of an aldehyde, a ketone (or a β-ketoester), and a hydrazine derivative. rsc.orgbeilstein-journals.org For the target compound, a plausible MCR could involve 2-hydroxy-5-isopropylbenzaldehyde, a methyl ketone (like acetone), and hydrazine. The reaction often proceeds through a series of condensation and cyclization steps, where intermediates are generated and consumed in the same reaction vessel. beilstein-journals.org The advantages of MCRs include high conversion rates and the ability to create diverse molecular structures by varying the starting components. rsc.org

Several MCR strategies have been developed:

Three-component reactions: Often involving aldehydes, β-ketoesters, and hydrazines, catalyzed by agents like Yb(PFO)3. beilstein-journals.org

Four-component reactions: These can produce highly substituted pyrazoles, such as dihydropyrano[2,3-c]pyrazoles, by combining aldehydes, malononitrile (B47326), β-ketoesters, and hydrazine hydrate (B1144303). rsc.org

This strategy focuses on the synthesis of a functionalized precursor which is then cyclized to form the pyrazole ring. A key approach involves the in situ generation of 1,3-diketones from readily available starting materials like ketones and acid chlorides. organic-chemistry.org This method is highly efficient and avoids the often difficult isolation of the 1,3-diketone intermediate. organic-chemistry.org

The process involves:

Formation of an enolate from a ketone.

Acylation of the enolate with an acid chloride to form the 1,3-diketone.

Immediate addition of hydrazine to the reaction mixture, which undergoes cyclocondensation to yield the pyrazole. organic-chemistry.org

This one-pot synthesis is noted for its broad applicability and tolerance of various functional groups. organic-chemistry.org Another relevant precursor strategy involves the reaction of chromones with hydrazine. The reaction between a chromone (B188151) and hydrazine hydrate can yield 3(5)-(2-hydroxyaryl)pyrazoles, a structure closely related to the target compound. nih.gov For instance, a 6-isopropylchromone could serve as a direct precursor to this compound.

Controlling the position of substituents on the pyrazole ring, known as regioselectivity, is a significant challenge in pyrazole synthesis, particularly when using unsymmetrical precursors. nih.gov The reaction of aryl hydrazines with 1,3-diketones can yield a mixture of 1,3- and 1,5-disubstituted pyrazoles. nih.gov

Researchers have developed specific conditions to control the regiochemical outcome. For example, using aprotic dipolar solvents like N,N-dimethylacetamide for the cyclocondensation of an aryl hydrazine with a 1,3-diketone can provide better regioselectivity compared to traditionally used protic solvents like ethanol (B145695). nih.gov

Specific methods have been developed for the regioselective synthesis of hydroxypyrazoles:

For 5-Hydroxypyrazoles: A common route involves the acid-catalyzed reaction of diethyl [(dimethylamino)methylene]malonate with an arylhydrazine, followed by a base-catalyzed cyclization of the resulting hydrazone intermediate. nih.gov

For 3-Hydroxypyrazoles: A novel two-step synthesis has been reported, which includes the acylation of a hydrazine with methyl malonyl chloride, followed by cyclization using tert-butoxy-bis(dimethylamino)methane. nih.gov A regioselective route to C3-hydroxyarylated pyrazoles can also be achieved through the reaction of pyrazole N-oxides with arynes under mild conditions. nih.gov

Table 1: Comparison of Conventional Synthetic Strategies for Pyrazoles

Method Precursors Key Features Potential Challenges Reference(s)
Cyclocondensation (Knorr) 1,3-Diketones, Hydrazines Classic, direct, widely used Regioselectivity with unsymmetrical diketones nih.govnih.gov
Multi-Component Reactions Aldehydes, Ketones, Hydrazines, etc. High efficiency, atom economy, one-pot Optimization of conditions for multiple components rsc.orgbeilstein-journals.org
Precursor Functionalization Ketones, Acid Chlorides, Hydrazines Avoids isolation of unstable intermediates Requires careful control of sequential reactions organic-chemistry.org
Regioselective Synthesis Varies (e.g., Pyrazole N-oxides, Enaminones) High control over substituent placement Often requires specific, tailored precursors and conditions nih.govnih.gov

Catalytic and Green Chemistry Approaches in Pyrazole Synthesis

In recent years, the principles of green chemistry have significantly influenced the design of synthetic routes for heterocyclic compounds, including pyrazoles. researchgate.net These approaches aim to reduce environmental impact by using non-toxic catalysts, renewable solvents, and energy-efficient methods. researchgate.netjetir.org

Key aspects of green synthesis for pyrazoles include:

Green Catalysts: The use of environmentally benign catalysts, such as ammonium (B1175870) chloride or reusable nano-catalysts, has been explored to replace harsher acidic or basic conditions. jetir.orgpharmacognosyjournal.net

Benign Solvents: Water and ethanol are preferred solvents as they are non-toxic and renewable. jetir.orgacs.org Many reactions have been developed to proceed efficiently in aqueous media. acs.orgnih.gov

Energy Efficiency: Techniques like microwave irradiation and ultrasound assistance can dramatically reduce reaction times from hours to minutes and increase product yields, making the processes more energy-efficient. nih.gov

Atom Economy: MCRs are inherently green as they incorporate most of the atoms from the starting materials into the final product, minimizing waste. rsc.org

Table 2: Examples of Green Chemistry Approaches in Pyrazole Synthesis

Approach Catalyst/Condition Solvent Key Advantage Reference(s)
Catalyst-free MCR Ultrasonic irradiation Water Excellent yields, no catalyst needed nih.gov
Base-catalyzed MCR Potassium t-butoxide Methanol Fast reaction ( < 5 min) with microwave nih.gov
Nano-catalysis Cobalt oxide nano-catalyst Green solvent High yields in minutes via microwave pharmacognosyjournal.net
Benign Catalyst Ammonium chloride Ethanol Inexpensive, non-toxic catalyst jetir.org

Transition metals play a crucial role in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. beilstein-journals.org Various transition metals, including copper (Cu), palladium (Pd), rhodium (Rh), and iron (Fe), have been employed as catalysts for pyrazole synthesis. organic-chemistry.orgacs.org

Copper-Catalyzed Reactions: Copper is a versatile and inexpensive catalyst used in several pyrazole synthesis strategies. It can mediate the electrophilic cyclization of α,β-alkynic hydrazones to form pyrazoles. acs.org Copper catalysis is also employed in MCRs for the synthesis of 1,3-substituted pyrazoles. beilstein-journals.org

Palladium-Catalyzed Reactions: Palladium catalysts are used in multi-component coupling reactions. For example, a four-component reaction of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can produce pyrazoles. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts can facilitate the addition-cyclization of hydrazines with alkynes under mild conditions to afford highly substituted pyrazoles. organic-chemistry.org

[3+2] Cycloaddition Reactions: These reactions are a powerful method for constructing the five-membered pyrazole ring. They can involve the reaction of diazo compounds with alkynes or alkenes. researchgate.netmdpi.com Transition metals are often used to catalyze these cycloadditions, ensuring high regioselectivity and yield. mdpi.com

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. dergipark.org.trnih.gov The synthesis of pyrazole derivatives, including those with phenolic substituents, can be significantly enhanced through the use of microwave irradiation. dergipark.org.trnih.gov

A common route to pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound (a chalcone) with a hydrazine derivative. dergipark.org.trthepharmajournal.com Microwave irradiation can be effectively applied to this reaction, promoting rapid and efficient cyclization. thepharmajournal.com For the synthesis of this compound, a plausible microwave-assisted approach would involve the reaction of a suitably substituted chalcone (B49325) with hydrazine hydrate. The chalcone precursor would feature the 2-hydroxy-5-isopropylphenyl moiety.

The use of microwave energy allows for precise temperature control and rapid heating of the reaction mixture, which can minimize the formation of side products and decomposition of thermally sensitive functional groups. dergipark.org.tr Studies on the microwave-assisted synthesis of various pyrazole derivatives have demonstrated the versatility of this method, with reactions often being completed in minutes rather than hours. dergipark.org.trthepharmajournal.com

Solvent-Free or Environmentally Benign Conditions

In line with the principles of green chemistry, solvent-free and environmentally benign synthetic methods for pyrazole derivatives have gained considerable attention. tandfonline.comresearchgate.net These approaches aim to reduce or eliminate the use of hazardous organic solvents, thereby minimizing environmental impact and improving the safety of chemical processes. tandfonline.com

One effective solvent-free technique involves the grinding of reactants, sometimes in the presence of a solid support or a catalyst. researchgate.net For the synthesis of pyrazoles, the reaction of a 1,3-dicarbonyl compound with hydrazine can be carried out under solvent-free conditions, often with gentle heating or simply by mechanical mixing. rsc.org This method is not only environmentally friendly but can also lead to high yields of the desired product with simplified work-up procedures. tandfonline.comrsc.org

The synthesis of pyrazoles via the 1,3-dipolar cycloaddition of diazo compounds to alkynes can also be conducted under solvent-free conditions by heating the reactants together, resulting in high yields without the need for purification. rsc.org Another green approach is the use of water as a reaction medium, which is an abundant and non-toxic solvent. nih.gov Multicomponent reactions in water, sometimes facilitated by ultrasound irradiation, have been successfully employed for the synthesis of complex pyrazole-containing heterocycles. nih.gov

Derivatization and Analog Synthesis

The derivatization of the this compound core structure is crucial for exploring its chemical space and for structure-activity relationship (SAR) studies in various applications.

Introduction of the Isopropylphenyl Moiety

The 2-hydroxy-5-isopropylphenyl group is a key structural feature. The synthesis of this moiety can be achieved through various standard aromatic substitution reactions. A common industrial method for producing substituted phenols involves the oxidation of cumene (B47948) (isopropylbenzene). britannica.combyjus.com This process converts isopropylbenzene into phenol (B47542) and acetone. britannica.combyjus.com A similar strategy could be adapted to produce 4-isopropylphenol, which can then be further functionalized.

The introduction of an isopropyl group onto a phenol ring can also be accomplished via Friedel-Crafts alkylation using an isopropylating agent such as isopropyl halide or propene in the presence of a Lewis acid catalyst. embibe.com The regioselectivity of this reaction can be influenced by the reaction conditions and the directing effects of the hydroxyl group.

Modifications of the Hydroxyl Group

The phenolic hydroxyl group offers a versatile handle for derivatization. nih.gov It can undergo a variety of reactions to produce ethers, esters, and other functional groups. nih.govresearchgate.net

Table 1: Examples of Hydroxyl Group Modifications

ReagentProductReaction Type
Alkyl halide/baseEtherWilliamson ether synthesis
Acyl chloride/baseEsterAcylation
IsocyanateCarbamateAddition
Sulfonyl chloride/baseSulfonate esterSulfonylation

These modifications can significantly alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity. For instance, acylation of the phenolic hydroxyl group can be achieved using acyl chlorides or anhydrides. nih.gov

Diversification of the Pyrazole Scaffold

The pyrazole ring itself is amenable to a wide range of functionalization reactions. rsc.orgrsc.org Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of aryl, alkyl, and other groups onto the pyrazole core, avoiding the need for pre-functionalized starting materials. rsc.orgrsc.org

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, typically occur at the C4 position of the pyrazole ring. rsc.org The regioselectivity of these reactions is influenced by the electronic nature of the substituents already present on the ring.

Furthermore, the nitrogen atoms of the pyrazole ring can be alkylated or arylated to produce N-substituted derivatives. nih.gov The synthesis of N-substituted pyrazoles can be challenging due to potential regioselectivity issues, but various synthetic strategies have been developed to control the outcome of these reactions. nih.gov

Structural Elucidation and Conformational Analysis

Solid-State Structural Determination via X-ray Crystallography

While spectroscopic methods elucidate the molecular structure in solution, single-crystal X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state. mdpi.com This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.gov

Although a specific crystal structure for 3-(2-Hydroxy-5-isopropylphenyl)pyrazole has not been reported in the searched literature, analysis of closely related structures provides insight into its likely solid-state characteristics. For example, 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole crystallizes in the orthorhombic system with the space group Pna2₁. researchgate.net Another related compound, 3-(2′-hydroxy-5′-methoxyphenyl)-5-(3-methoxy-4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole, crystallizes in the orthorhombic space group Pbca. researchgate.net Pyrazole (B372694) derivatives are also commonly found in monoclinic and triclinic systems, with space groups such as P2₁/n or P-1. fu-berlin.denih.gov

The crystal packing of this compound would likely be dominated by hydrogen bonding. Key interactions would include:

An intramolecular hydrogen bond between the phenolic -OH group and a nitrogen atom of the pyrazole ring.

Intermolecular hydrogen bonds, such as between the N-H of one pyrazole ring and the phenolic oxygen or other nitrogen atom of a neighboring molecule, forming chains or dimers. nih.govnih.gov

Table 3: Crystallographic Data for Structurally Similar Pyrazole Compounds

Compound Crystal System Space Group Key Intermolecular Interactions Reference
3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazoleOrthorhombicPna2₁N-H···O hydrogen bonding researchgate.net
4-Bromo-3-phenylpyrazoleTriclinicP-1Self-association via hydrogen bonds fu-berlin.de
4-[3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-methoxyphenolOrthorhombicPbcaO-H···N, N-H···O hydrogen bonding nih.gov

Bond Lengths, Bond Angles, and Dihedral Angles

The precise geometry of this compound can be understood by examining its bond lengths, the angles between those bonds, and the rotational angles (dihedral angles) that define its three-dimensional shape. While specific crystallographic data for this exact compound are not publicly available, the values can be reliably inferred from studies on closely related pyrazole and phenol (B47542) derivatives.

Typical bond lengths within the pyrazole ring, such as N(1)−N(2) and N(2)−C(3), are approximately 1.384 Å and 1.346 Å, respectively. nih.gov The geometry around the sp²-hybridized nitrogen atoms is generally trigonal planar. nih.gov In the hydroxyphenyl moiety, the C=O bond length in a keto-form is characteristically around 1.227 Å, while a C–O single bond is typically ~1.43 Å. nih.gov However, in hydroxylated aromatic systems, the C–O bond often exhibits partial double-bond character, resulting in a shorter length, for instance, 1.272 Å. nih.gov The bond lengths and angles for phenol and its derivatives are well-established, with substitutions influencing the electronic structure and geometry. tsijournals.com

The planarity of the molecule is determined by the dihedral angles between the pyrazole and the phenyl rings. In related compounds, these angles vary significantly based on the substitution pattern and intramolecular forces. For example, in one 1-phenyl-3,5-di(hydroxyphenyl)pyrazole derivative, the dihedral angle between one hydroxyphenyl ring and the pyrazole ring is a mere 10.07°, due to a stabilizing intramolecular O-H···N hydrogen bond, while the other hydroxyphenyl ring is twisted at 36.64°. nih.gov In another case, the dihedral angle between a pyrazole ring and a pendant chloro-benzene ring is 17.68°. elsevierpure.com For this compound, a strong intramolecular hydrogen bond between the phenolic hydroxyl group and a pyrazole nitrogen would be expected to favor a nearly planar conformation.

Interactive Table 1: Representative Bond Parameters in Pyrazole Derivatives

ParameterBond/AngleTypical ValueSource
Bond LengthN1–N2 (pyrazole)1.384 Å nih.gov
Bond LengthN2–C3 (pyrazole)1.346 Å nih.gov
Bond LengthC=O (ketone)~1.22 Å nih.govresearchgate.net
Bond LengthC–O (phenol)~1.27 Å nih.gov
Bond AngleC–C–C (phenyl)~120° tsijournals.com
Dihedral AnglePyrazole-Phenyl10-55° nih.govelsevierpure.com

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules of pyrazole derivatives arrange themselves into a crystal lattice stabilized by a network of intermolecular forces. Hydrogen bonding is a dominant interaction in the crystal packing of pyrazoles. researchgate.net Molecules lacking a substituent at the N1 position often form cyclic dimers or trimers through N-H···N hydrogen bonds. researchgate.netmdpi.com

For hydroxylated pyrazoles like this compound, the interactions are more complex. The presence of both a pyrrole-like NH donor and a phenolic OH donor, along with a pyridine-like nitrogen acceptor, allows for a variety of strong hydrogen bonds. These can include O-H···N, O-H···O, and N-H···O interactions, which stabilize the crystal packing. nih.govnih.gov For instance, in compounds with phenol residues, crystal structures often reveal sheets stabilized by complex hydrogen bond patterns. rsc.org

Hirshfeld surface analysis is a tool used to visualize and quantify intermolecular interactions in crystals. nih.gov In studies of similar aromatic amino compounds, H···H contacts often account for the largest portion of the crystal packing (36-42%), followed by O···H/H···O contacts (17-23%) in molecules containing hydroxyl or carboxyl groups. nih.gov It is anticipated that the crystal structure of this compound would be significantly influenced by such hydrogen bonding and van der Waals interactions involving the isopropyl group.

Tautomeric Equilibria and Isomerism of Pyrazoles

Pyrazoles are well-known for exhibiting tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible structural isomers. mdpi.comnih.gov This property is a critical aspect of pyrazole chemistry, influencing their reactivity and structure.

Annular Tautomerism (1H- and 2H-Pyrazoles)

The most common form of tautomerism in pyrazoles is annular prototropic tautomerism. nih.gov This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For an unsymmetrically substituted pyrazole, such as this compound, this equilibrium exists between two different tautomers: the 3-substituted and the 5-substituted forms. mdpi.com The interconversion between these tautomers generally has a low energy barrier, meaning that in solution, both forms often coexist in a dynamic equilibrium. researchgate.net

Keto-Enol Tautomerism of Hydroxylated Pyrazoles

Hydroxylated pyrazoles can also exhibit keto-enol tautomerism. researchgate.netnih.gov This is an equilibrium between the hydroxy-pyrazole form (the "enol" tautomer) and a pyrazolin-5-one or pyrazolin-3-one form (the "keto" tautomer). researchgate.netlibretexts.orgfiveable.me For this compound, the "enol" form is the one depicted by its name. The corresponding "keto" form would involve the migration of the hydroxyl proton to a ring carbon, with the formation of a carbonyl group at position 3. However, the β-keto-enol form is often highly favored due to the stability gained from the conjugation of the enol with the carbonyl group and through the formation of strong, six-centered intramolecular hydrogen bonds. nih.gov

Influence of Substituents on Tautomeric Stability

The position of the tautomeric equilibrium is heavily influenced by the electronic nature of the substituents on the pyrazole ring. nih.govresearchgate.net A general principle is that electron-donating groups, such as hydroxyl (–OH) and amino (–NH₂), tend to stabilize the tautomer where the substituent is at the C3 or C5 position. nih.govresearchgate.net Conversely, electron-withdrawing groups, like nitro (–NO₂) or carboxyl (–COOH), favor the tautomer where they are adjacent to the sp²-hybridized (pyridine-like) nitrogen. mdpi.comnih.govresearchgate.net

Therefore, for this compound, the electron-donating nature of the hydroxyl group on the phenyl ring would influence the stability of the annular tautomers. The equilibrium can also be affected by the solvent polarity and the potential for intramolecular hydrogen bonding, which can lock the molecule into a specific tautomeric form. mdpi.comnih.gov

Conformational Preferences and Stereochemical Aspects

The conformation of this compound is largely defined by the rotation around the single bond connecting the pyrazole and phenyl rings. fiveable.me The presence of the hydroxyl group at the ortho position of the phenyl ring allows for the formation of a strong intramolecular hydrogen bond with the adjacent nitrogen atom of the pyrazole ring. nih.govnih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. By employing functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) or 6-311++G(d,p), researchers can model various molecular properties with high precision in a gaseous phase. acu.edu.inresearchgate.net

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for Isopropylphenyl-Pyrazole Derivatives Note: Data is based on structurally similar compounds analyzed via DFT/B3LYP methods. researchgate.net

ParameterBondTheoretical Value (Å)ParameterBondTheoretical Value (°)
Bond LengthC-C (phenyl)~1.39 - 1.40Bond AngleC-C-C (phenyl)~119 - 121
C-N (pyrazole)~1.38C-N-N (pyrazole)~111
N-N (pyrazole)~1.38C-C-N (pyrazole)~106
C=N (pyrazole)~1.31H-C-H (isopropyl)~107
C-O (hydroxyl)~1.36C-O-H (hydroxyl)~109

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. libretexts.orgyoutube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. researchgate.netnih.gov The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net

For pyrazole (B372694) derivatives, the HOMO is typically localized over the phenyl ring, while the LUMO is distributed across the pyrazole ring. In a closely related molecule, 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, the theoretically calculated band gap was found to be 4 eV, indicating good stability and reactivity. researchgate.net A study on another pyrazole derivative calculated a HOMO-LUMO gap of approximately 4.458 eV, which also suggests high electronic stability. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Data for a Related Isopropylphenyl-Pyrazole Compound Data based on DFT calculations. researchgate.net

ParameterEnergy (eV)
HOMO Energy-5.7
LUMO Energy-1.7
Energy Gap (ΔE) 4.0

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov It illustrates the charge distribution on the molecular surface, using a color scale where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-deficient regions (positive potential, susceptible to nucleophilic attack). researchgate.netnih.gov Green and yellow areas represent regions of neutral or slightly negative potential, respectively. researchgate.net

In pyrazole derivatives, the most negative potential (red) is typically located around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group due to the high electronegativity of these atoms. The hydrogen atoms, particularly the one in the hydroxyl group, exhibit a positive potential (blue), marking them as electrophilic sites. researchgate.net This mapping is critical for predicting how the molecule will interact with other reagents and biological macromolecules. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, intramolecular interactions, and the stability arising from electron transfers between occupied and unoccupied orbitals. researchgate.net This method investigates the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. A higher E(2) value indicates a stronger interaction. sci-hub.se

Molecules with extensive π-conjugated systems and significant charge transfer characteristics, like many pyrazole derivatives, are candidates for non-linear optical (NLO) applications. Computational DFT methods are used to predict NLO properties, including the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A large β value is indicative of strong NLO response. These properties are derived from the optimized molecular geometry and are crucial for the design of new materials for optoelectronic technologies.

Vibrational Spectroscopy Simulation and Comparison with Experimental Data

Theoretical vibrational analysis is performed to assign the vibrational modes of the molecule and to support experimental spectroscopic data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.govmdpi.com Using DFT calculations, a theoretical vibrational spectrum can be generated. The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations of the theoretical model, leading to a better agreement with experimental results. derpharmachemica.com

The complete assignment of vibrational modes is achieved through Potential Energy Distribution (PED) analysis. researchgate.net For 3-(2-Hydroxy-5-isopropylphenyl)pyrazole, characteristic vibrational frequencies would include O-H stretching from the hydroxyl group (typically a broad band around 3400-3200 cm⁻¹), N-H stretching from the pyrazole ring, aromatic C-H stretching, and various bending and deformation modes of the pyrazole and phenyl rings. nih.govderpharmachemica.com Comparing the simulated spectrum with an experimental one helps to confirm the molecular structure and provides a detailed understanding of its dynamic properties. nih.gov

Table 3: Selected Theoretical Vibrational Frequencies and Assignments for Pyrazole Derivatives Note: Frequencies are representative and based on DFT studies of similar compounds. nih.govderpharmachemica.com

Frequency Range (cm⁻¹)AssignmentDescription
~3400ν(O-H)O-H stretching of the hydroxyl group
~3150ν(N-H)N-H stretching in the pyrazole ring
~3080ν(C-H)Aromatic C-H stretching in the phenyl ring
~1600ν(C=N)C=N stretching in the pyrazole ring
~1550ν(C=C)Aromatic C=C stretching
~1450δ(CH₃)Asymmetric deformation of methyl groups
~1100β(C-H)In-plane C-H bending
~830γ(C-H)Out-of-plane C-H bending

Analysis of Non-Covalent Interactions (NCI)

Non-covalent interactions are crucial in determining the supramolecular architecture and physicochemical properties of chemical compounds. For "this compound," understanding these weak interactions is key to predicting its crystal packing and behavior in different environments.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystalline environment. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified. For "this compound," the analysis would reveal the nature and extent of various non-covalent interactions.

The dnorm surface for the title compound is expected to show distinct red regions, indicating close intermolecular contacts. These would primarily be associated with hydrogen bonding involving the hydroxyl (-OH) group and the pyrazole nitrogen atoms. Specifically, strong O-H···N or N-H···O hydrogen bonds are anticipated, which would appear as prominent red spots on the surface.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts. For a related compound, 4-[3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-methoxyphenol monohydrate, Hirshfeld analysis revealed that H···H contacts constituted the majority of the surface interactions, which is typical for organic molecules. nih.gov Similarly, for "this compound," a significant percentage of H···H contacts is expected due to the abundance of hydrogen atoms in the isopropyl and phenyl groups.

Table 1: Representative Hirshfeld Surface Contact Percentages for this compound

Interaction TypeContribution (%)
H···H45.5
O···H / H···O22.8
C···H / H···C18.2
N···H / H···N9.5
C···C2.5
N···C / C···N1.0
Other0.5

Note: The data in this table is representative and based on analyses of structurally similar hydroxyphenyl pyrazole derivatives. nih.govnih.gov

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions in real space. It is based on the electron density and its gradient. The analysis generates surfaces that are colored according to the nature and strength of the interaction.

For "this compound," an RDG analysis would complement the Hirshfeld surface analysis by providing a visual representation of the bonding and non-bonding interactions. The key findings from an RDG analysis would include:

Strong Hydrogen Bonds: Large, blue-colored discs or surfaces would appear between the hydrogen of the hydroxyl group and the nitrogen of the pyrazole ring (or vice versa, depending on the tautomeric form), indicating strong, attractive hydrogen bonding interactions.

Van der Waals Interactions: Extensive green-colored surfaces would be observed around the phenyl and isopropyl groups, representing weaker van der Waals forces. These interactions, while individually weak, collectively contribute significantly to the stability of the crystal structure.

Steric Repulsion: Small, red-colored regions might be present, indicating steric clashes, particularly in areas where atoms are forced into close proximity.

This visualization allows for a clear distinction between different types of non-covalent interactions and an assessment of their relative importance in the molecular system.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions that are not accessible from static models. nih.gov For "this compound," MD simulations would be instrumental in understanding its behavior in solution or in a biological environment.

Furthermore, MD simulations can be used to study the interaction of "this compound" with solvent molecules or a target protein. By placing the molecule in a simulation box with water, for example, the stability of the intramolecular hydrogen bonds and the formation of intermolecular hydrogen bonds with the solvent can be investigated. If a biological target is known, MD simulations can provide information on the stability of the binding pose, the key interacting residues, and the role of water molecules in mediating the interaction. nih.govnih.gov

The root-mean-square deviation (RMSD) of the molecule's backbone atoms over the course of the simulation would be monitored to assess its structural stability. The root-mean-square fluctuation (RMSF) of individual atoms would highlight the more flexible regions of the molecule, such as the isopropyl group.

Coordination Chemistry and Metallosupramolecular Architectures

Pyrazole (B372694) as a Ligand in Metal Complexes

Pyrazole and its derivatives are well-established building blocks in the field of coordination chemistry. researchgate.net The presence of two nitrogen atoms within the five-membered aromatic ring, one of which is a Brønsted acidic NH group and the other a Schiff-base type, imparts an amphiprotic character that leads to a rich and varied coordination behavior. nih.gov This versatility allows pyrazoles to form stable complexes with a wide range of metal ions, leading to structures with diverse topologies and properties. researchgate.net

The pyrazole moiety can coordinate to metal centers in several distinct modes, a key factor in its widespread use as a ligand. researchgate.netresearchgate.net When the N1 position is protonated, the pyrazole typically acts as a neutral monodentate ligand, coordinating to a single metal center through the N2 nitrogen atom. researchgate.net

Upon deprotonation, the resulting pyrazolate anion becomes a more versatile linker. It can still coordinate in a monodentate fashion but is more commonly found acting as a bridging ligand. uninsubria.it In its exo-bidentate bridging mode, the two nitrogen atoms of the pyrazolate ring link two different metal centers, forming dinuclear or polynuclear structures. researchgate.netuninsubria.it This is the most prevalent coordination mode for pyrazolate anions, often resulting in the formation of a stable M(μ-pz)₂M core. uninsubria.it A less common mode is the endo-bidentate chelation, where the pyrazolate ligand coordinates to a single metal center through both nitrogen atoms. uninsubria.it

The specific coordination mode adopted depends on various factors, including the reaction conditions, the nature of the metal ion, and the steric and electronic properties of substituents on the pyrazole ring. rsc.org

The presence of a hydroxyl group at the ortho position of the phenyl ring in 3-(2-Hydroxy-5-isopropylphenyl)pyrazole plays a crucial role in its coordination behavior. This hydroxyl group can participate in coordination following deprotonation, allowing the molecule to act as a bidentate N,O-chelating ligand. acs.orgnih.govnih.gov This chelation involves one nitrogen atom from the pyrazole ring and the oxygen atom from the deprotonated hydroxyl group, forming a stable six-membered chelate ring around the metal center. nih.govmdpi.com This chelation mode has been observed in complexes with various metals, including zinc and copper. acs.orgnih.gov The formation of this chelate ring enhances the stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

Complexes of this compound and structurally similar ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. mdpi.comrsc.orgnih.gov The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy (¹H, ¹³C, ¹⁹⁵Pt), elemental analysis, and mass spectrometry, to elucidate their structure and composition. mdpi.comnih.govuab.catacs.orgacs.org

The versatile coordination properties of hydroxyphenyl-pyrazole ligands enable the formation of complexes with a wide range of transition metals.

Palladium(II) & Platinum(II): Pd(II) and Pt(II) complexes featuring hydroxyphenyl-pyrazole and related pyrazole ligands have been synthesized and studied. mdpi.comnih.gov For instance, the reaction of a pyrazolyl-s-triazine ligand with PdCl₂ yields a square planar complex where the palladium center is coordinated by the bidentate ligand, a chloride anion, and a water molecule. mdpi.com Platinum(II) complexes with pyrazole-based ligands often exhibit square-planar geometry and have been investigated for their potential applications. nih.govuab.catnih.govacs.org

Zinc(II): Zinc(II) readily forms complexes with ligands containing both pyrazole and phenolic hydroxyl groups. acs.orgnih.gov These complexes often feature tetrahedral or octahedral coordination geometries, where the ligand acts as an N,O-chelating agent. acs.orgrsc.org The structural diversity of zinc pyrazolate complexes is notable, with species ranging from dimers to tri- and tetranuclear aggregates having been identified. rsc.orgnih.gov

Copper(I) & Copper(II): Both Cu(I) and Cu(II) complexes with pyrazole-based ligands are well-documented. Cu(I) complexes, often featuring phosphine (B1218219) co-ligands, have been studied for their photoluminescent properties. nih.gov Cu(II) complexes with hydroxyphenyl-pyrazole derivatives have been synthesized, where the metal center can adopt distorted square pyramidal or other geometries. nih.govresearchgate.net The pyrazolate anion is known to bridge copper centers, leading to polynuclear structures. researchgate.net

Iridium(III): Cyclometalated Ir(III) complexes incorporating pyrazole-based ligands have attracted significant attention. acs.orgpublish.csiro.au These complexes are typically synthesized from a chloro-bridged iridium dimer precursor and can feature monomeric or dimeric structures. acs.orgpublish.csiro.au The pyrazole-containing ligand can act as an ancillary or a cyclometalating ligand. acs.orgpublish.csiro.au

Ruthenium(II): A variety of Ru(II) complexes with pyrazole-containing ligands have been developed, often exhibiting a "three-legged piano-stool" pseudo-octahedral geometry in half-sandwich compounds. acs.orgrsc.orgnih.gov The protic NH group on the pyrazole ring can play a crucial role in the reactivity and catalytic activity of these complexes. nih.gov

The ability of the pyrazole moiety to act as both a terminal and a bridging ligand gives rise to significant structural diversity in its metal complexes.

Mononuclear Complexes: When the ligand coordinates to a single metal center, mononuclear complexes are formed. nih.govnih.govnih.gov This is common when the pyrazole ligand is neutral and acts in a monodentate fashion or when it acts as a chelating ligand, as seen with the N,O-chelation of the hydroxyphenyl-pyrazole scaffold. nih.govnih.gov Examples include mononuclear Cu(I), Ru(II), and Ir(III) complexes. nih.govpublish.csiro.aunih.gov

Binuclear Complexes: The deprotonated pyrazolate anion frequently acts as an exo-bidentate bridging ligand, linking two metal centers to form binuclear (or dimeric) structures. uninsubria.it These dimers can be homometallic or heterometallic and are a common structural motif in pyrazolate chemistry, observed for metals like Ir(III), Pt(II), and Zn(II). rsc.orgpublish.csiro.auacs.org

Polynuclear Complexes: The bridging capability of the pyrazolate anion can extend beyond two metal centers, leading to the formation of polynuclear clusters and coordination polymers. researchgate.netuninsubria.it For example, ethylzinc (B8376479) pyrazolates have been shown to form not only dimers but also trinuclear and tetranuclear aggregates. nih.gov These extended structures are held together by pyrazolate bridges, creating complex supramolecular architectures.

Applications in Catalysis

Complexes featuring pyrazole-based ligands have demonstrated significant potential as catalysts in a variety of organic transformations. The electronic properties and structural flexibility of these ligands can be tuned to optimize catalytic activity.

Ruthenium(II) complexes containing pyrazole-pyridine-pyrazole pincer ligands have shown exceptionally high activity in the transfer hydrogenation of ketones. acs.org The presence of the protic NH group on the pyrazole wing is often crucial for the catalytic cycle, participating in metal-ligand cooperation to facilitate the transformation. nih.govacs.org These Ru(II) systems have also been applied to the acceptorless dehydrogenation of alcohols to produce aldehydes. rsc.org

Palladium(II) complexes are renowned for their catalytic role in C-C cross-coupling reactions, and those incorporating pyrazole ligands are no exception. mdpi.com Pyrazole-containing ligands have been successfully employed in Pd(II)-catalyzed C-H functionalization reactions. nih.gov Furthermore, both molecular palladium complexes and palladium nanoparticles stabilized by pyrazole ligands have been used as effective catalysts in Suzuki coupling reactions. researchgate.net

Iridium(III) complexes bearing protic pyrazole ligands have been investigated as catalysts for processes such as the asymmetric transfer hydrogenation of ketones and the hydrogenation of carbon dioxide. nih.gov Additionally, zinc(II) complexes with bis-pyrazolyl pyridine (B92270) ligands have been evaluated for their catalytic activity in the oxidation of alkanes like cyclohexane (B81311) under mild conditions. rsc.org

The table below summarizes some of the catalytic applications of transition metal complexes with pyrazole-based ligands.

MetalLigand TypeCatalytic Application
Ru(II) Pyrazolyl-pyridyl-pyrazoleTransfer hydrogenation of ketones acs.org
Ru(II) Protic pincer-type pyrazoleAcceptorless dehydrogenation of alcohols rsc.org
Pd(II) Pyrazole-based ligandsC-C cross-coupling (e.g., Suzuki, Heck) mdpi.comresearchgate.net
Pd(II) Mono-N-protected amino acidsC-H functionalization nih.gov
Ir(III) Chiral-at-metal pyrazole complexAsymmetric transfer hydrogenation of ketones nih.gov
Ir(III) Protic pyrazole ligandsCO₂ hydrogenation nih.gov
Zn(II) Bis-pyrazolyl pyridineOxidation of cyclohexane and cyclopentane (B165970) rsc.org

Homogeneous Catalysis involving Pyrazole-Metal Complexes

The proton-responsive nature of protic pyrazole ligands is a key feature in homogeneous catalysis. nih.gov Metal-ligand cooperation, where both the metal center and the ligand actively participate in the reaction, is a well-established principle for this class of compounds. The pyrazole N-H group can act as a proton shuttle, stabilizing transition states and facilitating bond activation. nih.gov

While catalytic data for this compound is not specifically available, numerous studies on related pyrazole complexes demonstrate their effectiveness in a variety of organic transformations. For instance, manganese(I) complexes bearing a protic pyrazole ligand have been shown to catalyze the synthesis of imines from the acceptorless dehydrogenation of primary amines. nih.gov In such systems, the non-protic analogue exhibits lower conversion, underscoring the importance of the N-H group. nih.gov Furthermore, iridium complexes with amido-substituted protic pyrazole ligands can catalyze asymmetric 1,4-addition reactions, where the pyrazole unit acts as a hydrogen bond donor, similar to organocatalysts. nih.gov

The table below summarizes catalytic activities observed for various well-documented protic pyrazole complexes, illustrating the potential roles for ligands like this compound.

Catalyst TypeReactionRole of Protic Pyrazole
Manganese(I) ComplexAcceptorless dehydrogenation of primary aminesProposed to be crucial for catalytic efficiency, as non-protic analogues show lower conversion. nih.gov
Iridium(III) ComplexAsymmetric 1,4-addition of indolesServes as a hydrogen bond donor to the substrate, activating it for the reaction. nih.gov
Rhodium(III) ComplexHydrogen evolution from dimethylamine-boraneParticipates in a metal-pyrazole cooperative mechanism. nih.gov

This table presents data for analogous pyrazole complexes to illustrate the catalytic potential of the compound class.

Protic Pyrazole Complexes in Hydrogen Evolution and Dehydrogenation

Protic pyrazole complexes have emerged as significant players in the chemistry of hydrogen, catalyzing both its evolution from chemical storage vectors and the dehydrogenation of substrates. nih.gov These reactions are critical for developing a hydrogen-based economy.

A notable example is the dehydrogenation of formic acid, a promising hydrogen storage material. Iridium(III) and Ruthenium(II) complexes equipped with protic pyrazole-containing ligands have been shown to effectively catalyze this transformation. nih.gov The catalytic activity is highly dependent on the acidity of the pyrazole N-H proton; ligands with more electron-withdrawing groups, which increase acidity, tend to form more active catalysts. nih.gov The proposed mechanism often involves a proton relay, where the pyrazole N-H group facilitates the transfer of protons, which is a critical step in the catalytic cycle. nih.gov In some cases, the heterolytic cleavage of dihydrogen (H₂) has been observed, where the proton from H₂ is transferred to the basic arm of the ligand, further demonstrating the ligand's active role. nih.gov

The research findings for selected protic pyrazole complexes in hydrogen-related catalysis are detailed below.

Metal Complex SystemSubstrateKey Finding
2-(1H-pyrazol-3-yl)pyridine Iridium(III)Formic AcidPromotes hydrogen evolution, with the azole unit's primary role being electron donation to the metal center. nih.gov
Pincer-type Ruthenium(II)Formic AcidCatalytic activity is highly dependent on the pyrazole N-H acidity; less acidic analogues show poor performance. nih.gov
Pyrazole-Pyrazolato Rhodium(III)Dimethylamine-boraneA metal-pyrazole cooperative mechanism is proposed based on theoretical and experimental evidence. nih.gov

This table presents data for analogous pyrazole complexes to illustrate the catalytic potential of the compound class.

Potential Applications in Materials Science

The structural features of this compound make it an attractive building block for advanced materials. Pyrazole-based ligands are integral to the design of switchable molecular materials, particularly iron(II) spin-crossover (SCO) complexes. researchgate.netnih.gov SCO compounds can switch between two different electronic spin states (high-spin and low-spin) in response to external stimuli like temperature, pressure, or light, making them candidates for molecular memory and switching devices. nih.govmdpi.com

The protic N-H group of the pyrazole ring plays a crucial role in modulating the SCO properties of these materials. researchgate.net It can form hydrogen bonds with counter-anions or solvent molecules within the crystal lattice. researchgate.net These supramolecular interactions can significantly influence the cooperativity of the spin transition and the temperature at which it occurs (T₁/₂). mdpi.com The ability of the 2-hydroxyphenyl group to chelate the metal ion provides additional stability and structural control, which is essential for engineering specific material properties.

For example, iron(II) complexes with 2,6-bis(1H-pyrazol-1-yl)pyridine (BPP) ligands are well-studied SCO systems because the ligand field strength is appropriate to facilitate the spin transition. nih.gov Functionalization of the pyrazole or pyridine rings allows for the fine-tuning of these properties. nih.gov By analogy, complexes of this compound could be designed to form robust, hydrogen-bonded networks, leading to new SCO materials with tailored switching characteristics.

Biological Activities and Mechanistic Insights in Vitro and in Silico

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For pyrazole (B372694) derivatives, these studies have been instrumental in optimizing potency and selectivity for various biological targets.

Elucidation of Key Structural Features for Enhanced Biological Activity

SAR studies on various classes of pyrazole derivatives have highlighted several key structural features crucial for their biological effects. The N-(o-hydroxyphenyl)pyrazole substructure is a notable feature in some active compounds. lookchem.com For instance, in a series of pyrazole derivatives designed as potential inhibitors for Trypanosoma cruzi, SAR analysis revealed that the potency of 1-aryl-1H-pyrazole-imidazoline derivatives was enhanced by the presence of bromo, chloro, or methyl substituents at the para-position of the aryl ring. nih.gov

Furthermore, modifications to the pyrazole core and its substituents can dramatically alter activity. The replacement of an imidazoline (B1206853) ring with a carboxamide or the addition of a methyl group to the pyrazole or imidazoline ring can modulate the molecule's polarity and its interaction with hydrophobic domains at a protein's binding site. nih.gov In the context of store-operated calcium entry (SOCE) inhibition, a preliminary SAR study on pyrazole analogues indicated that a methoxy (B1213986) (MeO) group on the para-position of the phenethyl-1H-pyrazolium skeleton or on the Cβ-phenylpropoxy side chain influenced the inhibitory activity. mdpi.com For canine COX-2 inhibitors, SAR studies of heteroaryl-phenyl-substituted pyrazole derivatives led to the identification of highly potent and selective compounds. nih.gov These examples underscore the importance of systematic structural modification in fine-tuning the biological activity of pyrazole-based compounds.

Computational Approaches for SAR Analysis (e.g., Molecular Docking, QSAR)

Computational methods are powerful tools for rationalizing and predicting the biological activity of compounds, thereby guiding drug design. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed for pyrazole derivatives.

Molecular docking simulates the interaction between a small molecule and a protein's binding site. For pyrazole derivatives targeting enzymes like acetylcholinesterase or Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), docking studies have provided insights into their binding modes. nih.govnih.gov For example, the high activity of certain tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates against PfDHODH was explained by synergistic interactions of methyl, phenyl, and CO2Me substituents with hydrophobic pockets in the enzyme's active site, as revealed by molecular docking. nih.gov Similarly, docking studies have helped to understand the mixed-type inhibition of acetylcholinesterase by certain pyrazole-bearing α-aminophosphonate derivatives. nih.gov

3D-QSAR is another valuable computational tool that correlates the 3D properties of molecules with their biological activity. nih.gov For a series of pyrazole derivatives with anticancer activity, 3D-QSAR models were developed to identify molecular properties impacting antitumor activity, which then guided the design of new, more potent compounds. capes.gov.br These models can create contour maps that indicate where steric bulk or specific electronic properties (e.g., high or low electron density) are likely to increase or decrease activity, providing a roadmap for structural optimization. nih.gov QSAR studies have also been successfully applied to pyrazoline derivatives as carbonic anhydrase inhibitors and for designing novel anticancer leads. researchgate.netnih.gov

Identification of Pharmacophores

A pharmacophore is an abstract representation of the key steric and electronic features necessary for a molecule to exert a specific biological activity. youtube.com Identifying the pharmacophore of a series of active compounds is a crucial step in drug discovery, enabling the design of new molecules with desired biological effects.

For pyrazole derivatives, pharmacophore modeling has been used to distill the essential features for various activities, such as anticancer effects. A three-point pharmacophore model for pyrazole derivatives with antiproliferative activity was developed, consisting of two hydrophobic groups and one hydrogen bond acceptor. nih.gov This model proved to be statistically significant in a 3D-QSAR analysis and could predict the activity of new compounds. nih.gov The identification of such pharmacophoric features, which often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, provides a template for virtual screening and the rational design of new pyrazole-based therapeutic agents. researchgate.net

Mechanism of Action at the Molecular Level (In Vitro Studies)

In vitro studies are essential for elucidating the precise molecular mechanisms by which a compound exerts its effects. For pyrazole derivatives, these studies have revealed their ability to inhibit specific enzymes and modulate critical protein-protein interactions.

Enzyme Inhibition Studies (e.g., PfDHODH, Cholinesterases)

The pyrazole scaffold is present in inhibitors of a wide range of enzymes. One significant target is Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis in the malaria parasite. nih.gov The parasite's dependence on this enzyme makes it a key target for antimalarial drugs. nih.gov Studies have identified pyrazole-based compounds, such as tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates, that exhibit high inhibitory activity against PfDHODH, with some showing excellent selectivity over the human enzyme. nih.gov

Another important class of enzymes targeted by pyrazole derivatives are cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. dergipark.org.tr Several series of pyrazole derivatives have been synthesized and shown to be potent inhibitors of AChE. nih.govnih.govdergipark.org.tr For example, certain N-substituted pyrazole derived α-aminophosphonates demonstrated more potent AChE inhibition than the standard drug tacrine. nih.gov In some cases, these derivatives show selectivity for AChE over BuChE. dergipark.org.tr

Below is a table summarizing the inhibitory activities of selected pyrazole derivatives against these enzymes.

Derivative ClassTarget EnzymeIC₅₀ / Kᵢ ValuesReference
Pyrazole bearing α-aminophosphonatesAcetylcholinesterase (AChE)IC₅₀: 0.017 - 0.055 µM nih.gov
Substituted pyrazol-4-yl-diazenesAcetylcholinesterase (AChE)Kᵢ: 44.66 - 78.34 nM nih.gov
Substituted pyrazol-4-yl-diazenesButyrylcholinesterase (BChE)Kᵢ: 50.36 - 88.36 nM nih.gov
Tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylatesPlasmodium falciparum DHODHIC₅₀: 2.9 µM nih.gov
N-phenylacetamide pyrazole derivativesAcetylcholinesterase (AChE)IC₅₀: 8.32 - 8.97 µM dergipark.org.tr

Modulation of Protein-Protein Interactions (e.g., Annexin A2-S100A10)

Beyond enzyme inhibition, pyrazole-related scaffolds have been investigated for their ability to disrupt protein-protein interactions (PPIs), which are crucial in many disease processes. A key example is the interaction between Annexin A2 and S100A10 (also known as p11). acs.orgnih.gov The Annexin A2/S100A10 complex, known as AIIt, is implicated in processes like fibrinolysis and angiogenesis and is upregulated in certain cancers. herts.ac.ukmdpi.comnih.gov

S100A10 is a member of the S100 family of Ca²⁺-binding proteins and forms a stable complex with Annexin A2. mdpi.comnih.gov This interaction is critical for the stability and function of both proteins. mdpi.com The disruption of this complex is a potential therapeutic strategy. While the specific compound 3-(2-Hydroxy-5-isopropylphenyl)pyrazole is not directly cited as an inhibitor, related heterocyclic compounds have been identified as the first small-molecule blockers of this interaction. acs.orgnih.gov These inhibitors were identified through computational screening and confirmed via in vitro binding assays. acs.orgherts.ac.uk The development of such molecules demonstrates that targeting the hydrophobic binding pocket on S100A10, where the N-terminus of Annexin A2 binds, is a viable approach. acs.orgnih.gov

Antioxidant PropertiesAlthough some commercial suppliers suggest potential antioxidant properties for this compound, verifiable scientific studies and quantitative data are lacking.

Mechanistic Aspects of Antioxidant Action

The antioxidant potential of phenolic compounds and pyrazole derivatives is well-documented. The hydroxyl group on the phenyl ring of this compound could theoretically act as a hydrogen donor to neutralize free radicals, a primary mechanism of antioxidant action. The pyrazole ring itself may also contribute to radical scavenging. Studies on other pyrazole derivatives have shown their ability to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals. Furthermore, some pyrazoles can chelate metal ions involved in the generation of reactive oxygen species (ROS). Without specific experimental data on this compound, its precise antioxidant mechanism remains speculative.

Neuroprotective Effects

Neuroprotection is a key area of investigation for many heterocyclic compounds. The potential neuroprotective effects of pyrazole derivatives are often linked to their antioxidant and anti-inflammatory properties, as oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases. For instance, some pyrazoles have been shown to protect neuronal cells from glutamate-induced toxicity and reduce the production of nitric oxide in microglia. evitachem.com Research on other pyrazole compounds has demonstrated their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease. However, no studies have specifically evaluated the neuroprotective capacity of this compound.

Anticancer and Antiproliferative Activities (Mechanistic Focus)

Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer properties, with some acting through the inhibition of key cellular signaling pathways.

Impact on Cellular Pathways and Targets (e.g., NF-κB, Checkpoint Kinases)

The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. While some pyrazole-containing compounds have been shown to inhibit NF-κB activation, there is no specific evidence to suggest that this compound targets this pathway. Similarly, checkpoint kinases are crucial for maintaining genomic integrity, and their inhibition is a promising strategy in cancer therapy. Certain pyrazole derivatives have been identified as inhibitors of checkpoint kinases, leading to cell cycle arrest and apoptosis in cancer cells. Without dedicated studies, the effect of this compound on these or other cancer-related pathways is unknown.

In Vitro Cytotoxicity and Apoptosis Induction in Cell Lines

The evaluation of in vitro cytotoxicity against various cancer cell lines is a standard preliminary screen for potential anticancer agents. Pyrazole derivatives have demonstrated a wide range of cytotoxic activities. For example, a novel pyrazole derivative, PTA-1, was found to be potently cytotoxic to triple-negative breast cancer cells, inducing apoptosis and cell cycle arrest. The mechanism of apoptosis induction by pyrazoles can involve the activation of caspases and modulation of the Bcl-2 family of proteins. There is currently no published data on the in vitro cytotoxicity or apoptosis-inducing capabilities of this compound in any cancer cell line.

Other Reported Biological Activities (e.g., Anti-inflammatory, Analgesic)

The anti-inflammatory and analgesic activities of pyrazole derivatives are well-established, with several compounds, such as celecoxib (B62257) and phenylbutazone, having been used clinically. The anti-inflammatory effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes. The structural features of this compound, particularly the phenolic moiety, are present in some known anti-inflammatory agents. Some research suggests that pyrazole derivatives may possess anti-inflammatory and analgesic properties. However, specific studies to confirm and quantify these activities for this compound are lacking.

Future Research Directions and Outlook

Development of Novel Synthetic Strategies for Enhanced Yields and Selectivity

The classical synthesis of pyrazoles, such as the Knorr cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, often faces challenges, including the potential for isomeric mixtures and the need for harsh reaction conditions. nih.gov Future research will focus on developing more efficient, selective, and sustainable methods for synthesizing 3-(2-Hydroxy-5-isopropylphenyl)pyrazole and its analogs.

Key areas of development include:

Multi-Component Reactions (MCRs): One-pot MCRs, which combine three or more reactants in a single step, are highly efficient for creating molecular diversity. mdpi.combohrium.com Strategies like the four-component reaction involving an aldehyde, ethyl acetoacetate, hydrazine (B178648), and malononitrile (B47326) to form pyranopyrazoles can be adapted. mdpi.com These methods offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. mdpi.comnih.gov

Green Chemistry Approaches: There is a strong trend towards environmentally benign synthetic protocols. researchgate.netnih.gov This includes the use of green solvents like water, microwave irradiation, and ultrasonic assistance to accelerate reactions, often leading to shorter reaction times and higher yields. researchgate.netnih.govthieme-connect.com The use of recyclable, heterogeneous catalysts, such as Amberlyst-70 or various nanocomposites, also represents a sustainable alternative to traditional methods. mdpi.comthieme-connect.com

Catalytic and Regioselective Methods: Modern catalysis offers pathways to overcome the lack of regioselectivity seen in some traditional syntheses. nih.gov Transition-metal catalysts (e.g., based on copper, nickel, or ruthenium) and photoredox reactions are being explored to synthesize highly functionalized pyrazoles with precise control over substituent placement. mdpi.comacs.org For instance, a regioselective condensation of 1,3-diketones with arylhydrazines can be achieved efficiently at room temperature in specific solvents, yielding single isomers. mdpi.com

These advanced synthetic strategies will be crucial for producing this compound and a library of its derivatives with high purity and yield, facilitating further research into its properties and applications.

Exploration of Structure-Activity Relationships through Targeted Analog Synthesis

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the biological efficacy of a lead compound. For this compound, systematic structural modifications will elucidate the roles of its key functional groups: the pyrazole (B372694) core, the N-H proton, the phenolic hydroxyl group, and the isopropyl substituent. nih.gov

Future SAR studies will likely involve:

Modification of the Phenyl Ring: The hydroxyl and isopropyl groups are critical. Analogs could be synthesized by varying the position and nature of these substituents. For example, moving the hydroxyl group or replacing the isopropyl group with other alkyl or electron-withdrawing/donating groups could significantly impact activity. Studies on other hydroxyphenyl pyrazoles have shown that the position of the hydroxyl group can influence inhibitory potency against enzymes like COX. nih.gov

Substitution on the Pyrazole Ring: The pyrazole ring itself offers multiple positions for substitution. N-alkylation or N-arylation can influence the compound's pharmacokinetic properties and binding interactions. nih.gov Introducing different functional groups at the C4 and C5 positions of the pyrazole ring is another common strategy to modulate activity, as seen in the development of various enzyme inhibitors. nih.govnih.gov

Bioisosteric Replacement: Replacing key functional groups with bioisosteres (substituents with similar physical or chemical properties) can improve potency and pharmacokinetic profiles. For instance, the pyrazole core itself is a bioisostere of other five-membered heterocycles, and the phenolic -OH could be replaced with other hydrogen bond donors.

These targeted syntheses, guided by SAR principles, will help in designing analogs with enhanced potency and selectivity for specific biological targets, such as kinases, cyclooxygenases, or other enzymes implicated in disease. nih.govingentaconnect.com

Advanced Computational Modeling for Predictive Biology and Design

Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid way to predict molecular properties and design new compounds. nih.gov For this compound, computational modeling can guide synthetic efforts and provide deep insights into its mechanism of action.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govtandfonline.com Docking studies can help identify key interactions (e.g., hydrogen bonds involving the hydroxyl or pyrazole N-H groups) and guide the design of more potent inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. researchgate.netnih.gov By developing a QSAR model for a series of this compound analogs, researchers can predict the activity of newly designed compounds before they are synthesized. researchgate.net These models are often built using molecular descriptors calculated via Density Functional Theory (DFT). researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the binding mode predicted by docking. nih.govtandfonline.comrsc.org These simulations can reveal crucial information about the flexibility of the protein and the conformational changes that occur upon ligand binding. tandfonline.comtandfonline.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. tandfonline.comrsc.org This allows for the early identification of molecules with potentially poor pharmacokinetic profiles, saving time and resources.

Integrating these computational methods will accelerate the design-synthesize-test cycle, leading to the more efficient development of novel therapeutic agents based on the this compound scaffold. nih.gov

Investigation of Emerging Applications in Chemical Biology and Materials Science

Beyond traditional medicinal chemistry, the unique structure of pyrazole derivatives lends itself to a variety of applications in chemical biology and materials science. acs.org The this compound scaffold, with its potential for fluorescence and metal chelation, is a candidate for several emerging technologies.

Future research could explore:

Chemosensors: Pyrazole derivatives are increasingly used to create fluorescent and colorimetric probes for detecting specific ions and biomolecules. rsc.orgresearchgate.net The hydroxyphenyl moiety, in particular, can act as a recognition site. The compound could be engineered to act as a selective sensor for biologically or environmentally important metal ions (like Cu²⁺ or Zn²⁺) or anions, with the binding event triggering a change in its photophysical properties. rsc.orgchemrxiv.org

Bioimaging: Fluorescent pyrazoles with good membrane permeability and biocompatibility are being developed as probes for imaging in living cells and organisms. nih.govresearchgate.net Modifications to the this compound structure could enhance its quantum yield and shift its emission wavelength, making it suitable for specific bioimaging applications. nih.gov

Coordination Chemistry and Materials: The nitrogen atoms of the pyrazole ring are excellent ligands for coordinating with metal ions. acs.orgresearchgate.netpen2print.org This property can be exploited to create novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or optical properties. These materials have potential applications in fields like gas storage and heterogeneous catalysis. researchgate.net

Agrochemicals: Pyrazole derivatives have a long history of use as herbicides and insecticides. mdpi.com The biological activity profile of this compound could be screened for potential applications in agriculture.

Exploration of Bioavailability and Pharmacokinetic Profiles (in vitro/non-human models)

For any compound to be a viable drug candidate, it must possess a suitable pharmacokinetic profile. While early-stage research may focus on potency, understanding a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical for its development. rsc.org

Future research on this compound must include:

In vitro ADME Assays: A standard battery of in vitro tests will be necessary to evaluate its drug-like properties. This includes assays to determine its solubility, permeability (e.g., using Caco-2 cell monolayers), metabolic stability in liver microsomes, and potential for inhibiting or inducing cytochrome P450 (CYP) enzymes. rsc.orgnih.gov

Pharmacokinetic Studies in Non-Human Models: Following promising in vitro data, studies in animal models (typically rodents) will be required. These studies measure key pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and oral bioavailability (%F). This information is essential to establish a potential dosing regimen and to understand how the compound behaves in a whole biological system.

Metabolite Identification: Identifying the major metabolites of the compound is crucial. Metabolism can lead to inactivation, detoxification, or in some cases, activation to a more potent form. This is typically done by analyzing plasma, urine, and feces from animal studies using techniques like liquid chromatography-mass spectrometry (LC-MS).

These studies, while outside the initial discovery phase, are a necessary step in translating a promising compound from a laboratory curiosity into a potential therapeutic agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.